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Compound of Interest

Compound Name: Antibacterial agent 77

Cat. No.: B12425875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety and toxicity profile of DAS-77, a

Nigerian herbal preparation, benchmarked against standard chemotherapeutic agents. DAS-77

is composed of the milled bark of Mangifera indica (mango) and the root of Carica papaya

(pawpaw)[1]. It has demonstrated anticancer activity in preclinical models, including Sarcoma-

180 (S-180) and L1210 lymphoid leukemia[2]. For a relevant comparison, this guide contrasts

DAS-77 with established chemotherapy regimens used for sarcomas and leukemias, namely

the MAID regimen (Mesna, Doxorubicin, Ifosfamide, Dacarbazine) and a combination of

Gemcitabine and Docetaxel.

Executive Summary
DAS-77 exhibits a notable safety profile in preclinical oral toxicity studies, with a high LD50

value suggesting low acute toxicity when administered orally. However, chronic administration

has been associated with reversible side effects, including electrolyte imbalance and potential

male infertility[1]. In contrast, standard chemotherapeutic agents such as the MAID regimen

and Gemcitabine/Docetaxel combinations, while effective, are associated with significant and

often severe toxicities, including myelosuppression, cardiotoxicity, and neurotoxicity. This guide

presents a detailed comparison of the available preclinical data to aid in the evaluation of DAS-

77's potential as a therapeutic agent or a source for novel anticancer compounds.
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A 90-day chronic toxicity study in rats revealed that DAS-77 is relatively safe upon oral

administration, with no lethality observed at doses up to 20 g/kg. The intraperitoneal LD50 was

determined to be 1122.0 mg/kg. Chronic administration at a therapeutic dose (400 mg/kg) led

to reversible reductions in body weight, food intake, and potassium levels, along with increases

in ovary weight, neutrophils, and HDL cholesterol. Higher doses were associated with

reversible sperm abnormalities and reductions in sperm motility and count[1].

In comparison, the constituent drugs of the MAID regimen and the Gemcitabine/Docetaxel

combination are known for their severe dose-limiting toxicities.
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Parameter DAS-77

MAID Regimen
(Doxorubicin,
Ifosfamide,
Dacarbazine)

Gemcitabine +
Docetaxel

Acute Toxicity (LD50)

Oral (mice): >20

g/kg[1]Intraperitoneal

(mice): 1122.0

mg/kg[1]

Component-based

high toxicity.

Doxorubicin LD50 (IV,

rats): ~10 mg/kg.

Ifosfamide LD50 (IV,

mice): ~200 mg/kg.

Component-based

high toxicity.

Docetaxel LD50 (IV,

mice): ~50 mg/kg.

Gemcitabine LD50

(IV, mice): ~250

mg/kg.

Primary Toxicities

Reversible electrolyte

imbalance, potential

for male infertility

(reduced sperm

motility and count,

increased

abnormality)[1].

Myelosuppression

(neutropenia,

thrombocytopenia),

cardiotoxicity

(doxorubicin),

neurotoxicity

(ifosfamide),

hemorrhagic cystitis

(ifosfamide), nausea,

and vomiting[3][4][5].

Myelosuppression

(neutropenia), febrile

neutropenia,

peripheral neuropathy,

fluid retention,

mucositis, hair loss[6]

[7][8].

Genotoxicity Mangifera indica

extract showed no

genotoxicity in an

Ames test, but

clastogenic activity

was noted in vitro,

which was not

observed in an in vivo

micronucleus test[9]

[10][11]. Carica

papaya root extract

showed protective

effects against

arsenic-induced

genotoxicity and the

Doxorubicin is a

known genotoxic

agent that intercalates

into DNA. Ifosfamide

and Dacarbazine are

alkylating agents that

cause DNA

damage[14][15][16].

Gemcitabine is a

nucleoside analog that

inhibits DNA

synthesis. Docetaxel

interferes with

microtubule function,

which can lead to

aneuploidy[7][17].
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leaf extract

demonstrated

antimutagenic effects

in a micronucleus

test[6][12][13].

In Vitro and In Vivo Anticancer Efficacy
DAS-77 has been evaluated for its anticancer activity using both in vitro cytotoxicity assays and

in vivo tumor models.

In Vitro Cytotoxicity
Different extracts of DAS-77 have shown significant cytotoxic activity against various human

cancer cell lines in the Sulforhodamine B (SRB) assay[2].

DAS-77 Extract Cancer Cell Line IC50 (µg/mL)

Ethanol (DAS-A001) HCT-116 (Colon) 12[2]

PC3 (Prostate) 13[2]

Hydroethanol (DAS-A002) HCT-116 (Colon) <5[2]

PC3 (Prostate) 13[2]

Aqueous (DAS-A003) THP-1 (Leukemia) <5[2]

Dichloromethane:Methanol

(DAS-A004)
HCT-116 (Colon) <5[2]

PC3 (Prostate) 17[2]

In Vivo Efficacy
In vivo studies in mice have demonstrated the tumor-inhibiting effects of DAS-77 extracts.
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Model
DAS-77
Extract

Dose (mg/kg)
Tumor
Inhibition /
Outcome

Comparator

Sarcoma-180

Ascites

Hydroethanol

(DAS-A002)
120

87.50%

inhibition[2]

5-FU (20 mg/kg):

97.27%

inhibition[2]

Aqueous (DAS-

A003)
120

89.23%

inhibition[2]

Sarcoma-180

Solid Tumor

Hydroethanol

(DAS-A002)
-

52.56%

inhibition[2]

5-FU (20 mg/kg):

50.18%

inhibition[2]

Aqueous (DAS-

A003)
-

37.95%

inhibition[2]

L1210 Leukemia
Aqueous (DAS-

A003)
-

177.78%

increase in mean

survival time[2]

5-FU: 211.11%

increase in mean

survival time[2]

Mechanisms of Action and Signaling Pathways
The anticancer effects of DAS-77 can be attributed to the bioactive compounds in Mangifera

indica and Carica papaya, which modulate various signaling pathways. This contrasts with the

more direct DNA-damaging or antimitotic mechanisms of conventional chemotherapy.
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Caption: Comparative mechanisms of action of DAS-77 and standard chemotherapy.

The bioactive compounds in DAS-77, such as mangiferin, are known to induce apoptosis

through the modulation of pathways like PI3K/AKT and activation of caspases[18]. In contrast,

doxorubicin induces apoptosis via DNA intercalation and topoisomerase II inhibition, leading to

a DNA damage response that can involve the Notch signaling pathway[19][20][21]. Ifosfamide

and dacarbazine are alkylating agents that directly damage DNA by forming crosslinks[14][15].

Docetaxel acts by stabilizing microtubules, leading to mitotic arrest and subsequent

apoptosis[3][7].
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Experimental Protocols
The evaluation of DAS-77 and its comparators relies on standardized preclinical assays. Below

are overviews of the key methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423)
This test is designed to assess the short-term toxicity of a substance after a single oral dose.

Select Starting Dose
(e.g., 300 mg/kg)

Dose 3 Animals
(single sex, usually female)

Observe for 14 days
(mortality, clinical signs, body weight)

Outcome?

Stop test.
Classify based on outcome.

 2-3 animals die 

Dose 3 new animals
at lower dose (e.g., 50 mg/kg)

 0-1 animal dies 

Dose 3 new animals
at higher dose (e.g., 2000 mg/kg)

 No effect 

Observe for 14 days

Stop test.
Classify based on outcome.
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Caption: Workflow for the Acute Toxic Class Method (OECD 423).

90-Day Repeated Dose Oral Toxicity Study (Based on
OECD Guideline 408)
This study evaluates the effects of sub-chronic exposure to a substance.
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Animal Acclimatization
(Rodents, e.g., rats)

Group Allocation
(e.g., Control, Low, Mid, High Dose)

~10 males, 10 females per group

Daily Oral Dosing for 90 Days
(gavage, diet, or water)

Daily/Weekly Monitoring:
- Clinical signs
- Body weight

- Food/water intake

Interim Analyses (optional)
(e.g., hematology, clinical chemistry)

Terminal Sacrifice (Day 91)

Data Collection:
- Hematology & Clinical Chemistry

- Gross Necropsy
- Organ Weights
- Histopathology

Determine NOAEL
(No-Observed-Adverse-Effect Level)

Click to download full resolution via product page

Caption: Workflow for a 90-Day Repeated Dose Toxicity Study.

Sulforhodamine B (SRB) Cytotoxicity Assay
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This colorimetric assay is used to determine cell density, based on the measurement of cellular

protein content.

Seed cells in 96-well plate

Incubate and allow attachment

Add test compounds (e.g., DAS-77 extracts)
and incubate (e.g., 48-72h)

Fix cells with cold
Trichloroacetic Acid (TCA)

Stain with Sulforhodamine B (SRB) dye

Wash with 1% acetic acid
to remove unbound dye

Solubilize bound dye with
10 mM Tris base

Measure absorbance (OD at ~570 nm)

Calculate cell viability and IC50
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Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion
DAS-77, a herbal preparation from Mangifera indica and Carica papaya, demonstrates

promising anticancer activity in preclinical models with a significantly better safety profile

compared to standard-of-care chemotherapeutic regimens like MAID and

Gemcitabine/Docetaxel. Its low oral acute toxicity and the reversible nature of its chronic side

effects are advantageous. However, the potential for male reproductive toxicity warrants further

investigation. The mechanisms of action appear to be multifactorial, involving the induction of

apoptosis through the modulation of key signaling pathways, which differs from the direct DNA-

damaging or antimitotic effects of conventional chemotherapy. While the preclinical efficacy of

DAS-77 is notable, further studies are required to isolate and characterize the active

compounds, fully elucidate their mechanisms of action, and conduct more direct comparative

studies with standard agents to better define its therapeutic potential.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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